3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group and substituted with two 2-methylphenyl groups
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit significant antibacterial activity
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with bacterial cells, potentially disrupting their normal functions . The specific interactions and resulting changes would depend on the exact nature of the compound and its targets.
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial pathways, such as cell wall synthesis or DNA replication. The downstream effects would likely include inhibition of bacterial growth or cell death.
Result of Action
If the compound does indeed have antibacterial activity, as suggested by the activity of similar compounds , the result of its action would likely be the inhibition of bacterial growth or cell death.
Biochemical Analysis
Biochemical Properties
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that can modulate enzyme activity and stability .
Cellular Effects
The effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of various proteins that are critical for cell function . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity . This compound also interacts with DNA, potentially affecting gene expression and replication . Additionally, it can form complexes with metal ions, which can influence the structure and function of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- vary with dosage in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity . At higher doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage control in therapeutic applications .
Metabolic Pathways
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites .
Transport and Distribution
Within cells and tissues, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, depending on its affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is critical for its activity. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . This method yields the desired triazole-thione compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
- 5-Azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
- 1,2,4-Triazole-5-thione derivatives
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- stands out due to its unique substitution pattern with two 2-methylphenyl groups, which enhances its chemical stability and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXUGQGMVKQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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